2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a combination of benzo[d]thiazole, piperazine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzo[d]thiazole: This can be synthesized by the cyclization of 2-aminothiophenol with formic acid.
Piperazine Derivative Formation: The benzo[d]thiazole derivative is then reacted with piperazine under reflux conditions.
Thiophene Derivative Addition: Finally, the piperazine derivative is coupled with 5-chlorothiophene-2-carbonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]thiazole and thiophene rings.
Reduction: Reduced forms of the benzo[d]thiazole and thiophene rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole moiety can interact with specific binding sites, while the piperazine ring may enhance the compound’s solubility and bioavailability. The thiophene ring can contribute to the compound’s electronic properties, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in structure due to the presence of a benzoic acid moiety.
2-Fluorodeschloroketamine: Shares structural similarities with the presence of a substituted aromatic ring.
Uniqueness
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its combination of benzo[d]thiazole, piperazine, and thiophene moieties, which confer distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS2/c17-14-6-5-13(22-14)15(21)19-7-9-20(10-8-19)16-18-11-3-1-2-4-12(11)23-16/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSWBTQEYVUUNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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